molecular formula C6H7NO2 B13107151 2-Methyl-5H-[1,3]dioxolo[4,5-c]pyrrole

2-Methyl-5H-[1,3]dioxolo[4,5-c]pyrrole

Cat. No.: B13107151
M. Wt: 125.13 g/mol
InChI Key: UHNWDBFTXUEWGO-UHFFFAOYSA-N
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Description

2-Methyl-5H-[1,3]dioxolo[4,5-c]pyrrole is a heterocyclic compound that features a fused dioxole and pyrrole ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5H-[1,3]dioxolo[4,5-c]pyrrole typically involves the condensation of appropriate precursors under specific conditions. One common method involves the reaction of phenylhydrazine with 1,4-cyclohexanedione monoethyleneacetal at ambient temperature, followed by heating at 190°C for several hours . This method yields the desired product in good yield.

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for scale, yield, and cost-effectiveness. The use of catalytic systems and continuous flow reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5H-[1,3]dioxolo[4,5-c]pyrrole can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyrrole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield dioxole oxides, while substitution reactions can introduce alkyl, aryl, or other functional groups onto the pyrrole ring.

Scientific Research Applications

2-Methyl-5H-[1,3]dioxolo[4,5-c]pyrrole has several scientific research applications:

Mechanism of Action

The mechanism by which 2-Methyl-5H-[1,3]dioxolo[4,5-c]pyrrole exerts its effects involves interactions with various molecular targets. The compound can bind to specific enzymes or receptors, altering their activity and leading to biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other fused heterocyclic systems such as indoles and imidazoles. These compounds share structural similarities but differ in their specific ring systems and functional groups.

Uniqueness

What sets 2-Methyl-5H-[1,3]dioxolo[4,5-c]pyrrole apart is its unique dioxole-pyrrole fusion, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C6H7NO2

Molecular Weight

125.13 g/mol

IUPAC Name

2-methyl-5H-[1,3]dioxolo[4,5-c]pyrrole

InChI

InChI=1S/C6H7NO2/c1-4-8-5-2-7-3-6(5)9-4/h2-4,7H,1H3

InChI Key

UHNWDBFTXUEWGO-UHFFFAOYSA-N

Canonical SMILES

CC1OC2=CNC=C2O1

Origin of Product

United States

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